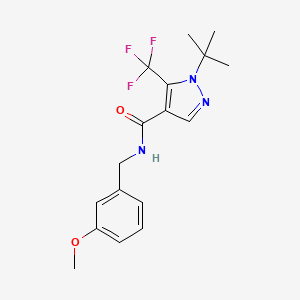![molecular formula C23H23N3O3 B3013932 N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-28-0](/img/structure/B3013932.png)
N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide" is a complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, biological evaluation, and chemical properties. These insights can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step processes that may include indolization, amidification, and the use of chiral amino acids to introduce substituents. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, which involved exploring different N-acyl, N-alkyl, and amino functions . Another paper detailed the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides through indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent decarboxylation and amidification . These methods could potentially be adapted for the synthesis of "N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined, revealing the planarity of the amide unit and the dihedral angles with the benzene and pyridine rings . Similarly, the structure of "N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide" could be elucidated using these techniques to understand its conformation and electronic properties.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including oxidation. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants led to the generation of multiple products, which were characterized by spectroscopic methods . The reactivity of the compound towards different chemical agents could be studied to determine its stability and potential for transformation into other biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The intramolecular hydrogen bonding and planarity of the molecule can affect these properties . Additionally, the synthesis and characterization of related compounds, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, provide insights into the aqueous solution chemistry and stability of these molecules . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Applications De Recherche Scientifique
Pharmaceutical Applications : This compound is associated with pharmaceutical research, particularly in the development of new medications. For instance, it's involved in the synthesis of various derivatives that exhibit potential pharmacological activities, such as antiallergic, anticancer, and antimicrobial effects (Menciu et al., 1999), (Debnath & Ganguly, 2015).
Synthetic Chemistry : This chemical plays a role in synthetic chemistry, being used in the synthesis of novel compounds. These synthesized compounds are then tested for various biological activities, such as cytotoxicity against cancer cell lines and antibacterial properties (Saeedian Moghadam & Amini, 2018), (Kuznecovs et al., 2020).
Drug Discovery and Development : The compound is also a key player in drug discovery and development processes. It serves as a building block for creating new drugs, especially in the areas of anticonvulsant and neuroprotective therapies (Obniska et al., 2015).
Molecular Structure Analysis : Research also focuses on the molecular structure analysis of this compound and its derivatives, which is crucial for understanding its potential therapeutic effects and improving its pharmacological profile (Knaack et al., 2001).
Biological Activity Investigations : Studies involve investigating the biological activities of this compound and its derivatives. This includes assessing their potential as antibacterial, antifungal, and anticancer agents (Mahyavanshi et al., 2017).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-8-10-17(11-9-16)24-23(29)22(28)19-14-26(20-7-3-2-6-18(19)20)15-21(27)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXBODTEHNMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)
![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)
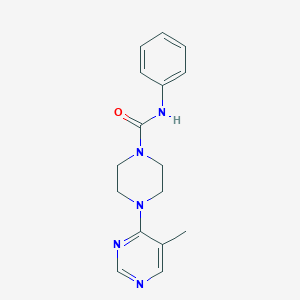
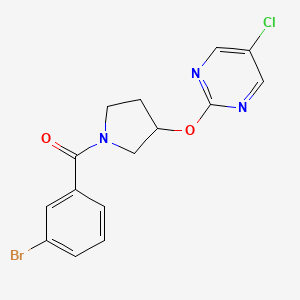
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)
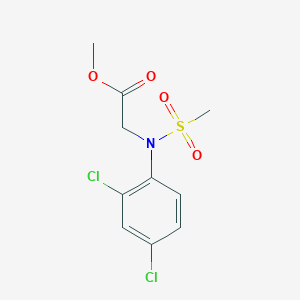
![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)
![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)
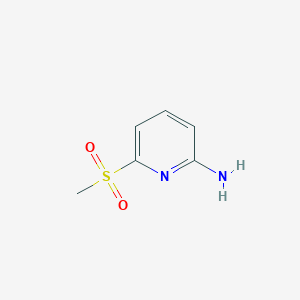
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)
